3-(5-bromofuran-2-yl)propanoic acid
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Overview
Description
3-(5-Bromofuran-2-yl)propanoic acid is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is characterized by the presence of a bromine atom attached to a furan ring, which is further connected to a propanoic acid moiety.
Mechanism of Action
Target of Action
It’s known that the compound and its derivatives demonstrate good antimicrobial activity , suggesting that it may interact with targets in microbial cells such as enzymes or proteins that are essential for microbial growth and survival.
Mode of Action
It’s known that the compound and its derivatives are products of hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions . This suggests that the compound may interact with its targets through electrophilic species in these transformations .
Biochemical Pathways
Given its antimicrobial activity , it’s plausible that the compound interferes with essential biochemical pathways in microbial cells, leading to their inhibition or death.
Result of Action
It’s known that the compound and its derivatives demonstrate good antimicrobial activity against yeast-like fungi candida albicans, escherichia coli, and staphylococcus aureus . This suggests that the compound’s action results in the inhibition or death of these microbial cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-bromofuran-2-yl)propanoic acid typically involves the bromination of furan derivatives followed by the introduction of the propanoic acid group. One common method involves the bromination of furan using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromofuran is then subjected to a Grignard reaction with ethyl magnesium bromide, followed by hydrolysis to yield this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination and subsequent reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromofuran-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The bromine atom can be reduced to form 3-(furan-2-yl)propanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Sodium azide (NaN3) for azide substitution, followed by reduction to amines.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: 3-(furan-2-yl)propanoic acid.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5-Bromofuran-2-yl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Comparison with Similar Compounds
Similar Compounds
3-(Furan-2-yl)propanoic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.
5-Bromofuran-2-carboxylic acid: Similar structure but lacks the propanoic acid moiety, leading to different chemical properties and applications.
2-(5-Bromofuran-2-yl)acetic acid:
Uniqueness
3-(5-Bromofuran-2-yl)propanoic acid is unique due to the presence of both the bromine atom and the propanoic acid group, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
CAS No. |
1105193-35-8 |
---|---|
Molecular Formula |
C7H7BrO3 |
Molecular Weight |
219.03 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)propanoic acid |
InChI |
InChI=1S/C7H7BrO3/c8-6-3-1-5(11-6)2-4-7(9)10/h1,3H,2,4H2,(H,9,10) |
InChI Key |
ZRMIKGSPOAFJJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)Br)CCC(=O)O |
Purity |
95 |
Origin of Product |
United States |
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